molecular formula C25H23F3N2O4 B12152448 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B12152448
M. Wt: 472.5 g/mol
InChI Key: APXYJXNMXCCQKT-STZFKDTASA-N
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Description

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a benzamide core with multiple functional groups, including a methoxy group, a trifluoromethyl group, and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol or amine.

Scientific Research Applications

4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for developing new pharmaceuticals. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery.

    Medicine: The compound may have therapeutic potential in treating diseases. Research can focus on its efficacy, safety, and mechanism of action in various disease models.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[(1Z)-3-oxo-3-(propan-2-ylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the furan ring provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C25H23F3N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

4-methoxy-N-[(Z)-3-oxo-3-(propan-2-ylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23F3N2O4/c1-15(2)29-24(32)21(30-23(31)16-7-9-19(33-3)10-8-16)14-20-11-12-22(34-20)17-5-4-6-18(13-17)25(26,27)28/h4-15H,1-3H3,(H,29,32)(H,30,31)/b21-14-

InChI Key

APXYJXNMXCCQKT-STZFKDTASA-N

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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